molecular formula C13H12N2O B2395803 N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide CAS No. 2411179-10-5

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide

Cat. No. B2395803
M. Wt: 212.252
InChI Key: CSDVACSBCIRSIL-GFCCVEGCSA-N
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Description

“N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide” is also known as PAC-14028 . It is a small molecule that has been used in trials studying the treatment of Skin Pruritus, Papulopustular Rosacea, and Erythematotelangiectatic Rosacea . It belongs to the class of organic compounds known as sulfanilides .


Molecular Structure Analysis

The molecular structure of “N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide” has been confirmed by various analytical techniques such as quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) .


Chemical Reactions Analysis

The chemical reactions involving “N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide” are not explicitly mentioned in the available resources .

Safety And Hazards

The safety and hazards associated with “N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-12-7-6-10-9(8-14)4-3-5-11(10)12/h2-5,12H,1,6-7H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVACSBCIRSIL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C(C=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide

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